1-(4-Methylphenyl)piperidin-4-one

Catalog No.
S1488926
CAS No.
105123-89-5
M.F
C12H15NO
M. Wt
189.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Methylphenyl)piperidin-4-one

CAS Number

105123-89-5

Product Name

1-(4-Methylphenyl)piperidin-4-one

IUPAC Name

1-(4-methylphenyl)piperidin-4-one

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

InChI

InChI=1S/C12H15NO/c1-10-2-4-11(5-3-10)13-8-6-12(14)7-9-13/h2-5H,6-9H2,1H3

InChI Key

JWWPZSUQVZPAHD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2CCC(=O)CC2

Canonical SMILES

CC1=CC=C(C=C1)N2CCC(=O)CC2
  • Chemical Structure and Class

    1-(4-Methylphenyl)piperidin-4-one belongs to a class of compounds known as piperidin-4-ones. This chemical scaffold is present in various biologically active molecules []. Further research into this class of compounds might shed light on potential applications for 1-(4-Methylphenyl)piperidin-4-one.

  • Similarity to Known Drugs

    A search on PubChem [] reveals that 1-(4-Methylphenyl)piperidin-4-one shares some structural similarity with known drugs containing the piperidin-4-one core. These drugs exhibit diverse pharmacological activities, including antipsychotic and central nervous system stimulant effects []. This similarity suggests that 1-(4-Methylphenyl)piperidin-4-one could be a potential candidate for further investigation in these areas.

  • Limited Commercial Availability

    The absence of 1-(4-Methylphenyl)piperidin-4-one from commercial chemical supplier catalogs suggests it might be a relatively new compound or one not yet widely studied.

1-(4-Methylphenyl)piperidin-4-one, also known as 4'-Methylpiperidin-4-one, is an organic compound with the molecular formula C12_{12}H15_{15}N\O. It has a molecular weight of approximately 189.26 g/mol and is classified as a ketone due to the presence of a carbonyl group (C=O) within its piperidine ring structure. This compound is characterized by a piperidine core substituted with a para-methylphenyl group, which contributes to its unique chemical properties and potential biological activities.

Typical of ketones and amines. Key reactions include:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Reduction: This compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: It can react with primary amines to form imines or with other electrophiles in condensation reactions.

Research indicates that 1-(4-Methylphenyl)piperidin-4-one exhibits various biological activities, particularly in the field of medicinal chemistry. Its structural similarity to known psychoactive compounds suggests potential effects on the central nervous system. Preliminary studies have shown that it may possess analgesic and anti-inflammatory properties, making it a candidate for further pharmacological investigation.

The synthesis of 1-(4-Methylphenyl)piperidin-4-one typically involves several steps:

  • Formation of Piperidine Ring: The initial step often involves the cyclization of appropriate precursors, such as 1-(4-methylphenyl)propan-1-one, followed by reduction to form the piperidine structure.
  • Substitution Reaction: The introduction of the para-methylphenyl group can be achieved through Friedel-Crafts acylation or similar electrophilic aromatic substitution methods.
  • Purification: The final product is usually purified through recrystallization or chromatography techniques to achieve the desired purity level.

1-(4-Methylphenyl)piperidin-4-one has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for pain management or neurological disorders.
  • Chemical Research: It can be utilized as an intermediate in the synthesis of more complex organic molecules or pharmaceuticals.
  • Material Science: Its unique properties may allow for applications in the development of new materials or coatings.

Several compounds share structural similarities with 1-(4-Methylphenyl)piperidin-4-one, including:

Compound NameStructureNotable Properties
1-(Phenyl)piperidin-4-oneStructureAnalgesic properties; used in pain relief medications.
1-(3-Methylphenyl)piperidin-4-oneStructureSimilar psychoactive effects; potential antidepressant.
1-(4-Chlorophenyl)piperidin-4-oneStructureAntidepressant activity; interacts with serotonin receptors.

Uniqueness

1-(4-Methylphenyl)piperidin-4-one is unique due to its specific para-methyl substitution on the phenyl ring, which may influence its pharmacological profile compared to other piperidinone derivatives. This structural modification could enhance its lipophilicity and receptor binding capabilities, making it a valuable candidate for further research in medicinal chemistry.

XLogP3

1.9

Wikipedia

1-(4-Methylphenyl)piperidin-4-one

Dates

Modify: 2023-08-15

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